4,4-Diethyl-2,3-dimethylhexane
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Overview
Description
4,4-Diethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a hexane backbone with two ethyl groups attached to the fourth carbon and two methyl groups attached to the second and third carbons. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, ethyl groups can be introduced at the fourth carbon position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be used to facilitate the alkylation reactions under controlled temperature and pressure conditions. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyl-2,3-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. Due to the lack of functional groups, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, resulting in the formation of various haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Major Products:
Chlorination: Chlorination of this compound can yield products like 4,4-Diethyl-2,3-dimethyl-1-chlorohexane.
Bromination: Bromination can produce 4,4-Diethyl-2,3-dimethyl-1-bromohexane.
Scientific Research Applications
4,4-Diethyl-2,3-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions and processes.
Biology: While not directly used in biological systems, it serves as a reference compound in the study of hydrocarbon metabolism and degradation by microorganisms.
Industry: It is utilized in the petrochemical industry as a component in the formulation of specialty fuels and lubricants.
Mechanism of Action
As a hydrocarbon, 4,4-Diethyl-2,3-dimethylhexane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it undergoes free radical mechanisms during halogenation, where the abstraction of hydrogen atoms leads to the formation of carbon-centered radicals.
Comparison with Similar Compounds
2,3-Dimethylhexane: A similar branched alkane with two methyl groups on the second and third carbons but without the ethyl groups.
4,4-Diethylhexane: Another branched alkane with ethyl groups on the fourth carbon but lacking the additional methyl groups.
3,4-Dimethylhexane: A compound with methyl groups on the third and fourth carbons, differing in the position of the substituents.
Uniqueness: 4,4-Diethyl-2,3-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the hexane backbone results in unique steric and electronic effects, making it an interesting subject for studies in organic chemistry and material science.
Properties
CAS No. |
62184-91-2 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,4-diethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C12H26/c1-7-12(8-2,9-3)11(6)10(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
YNHBDJNMYMZVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(C)C(C)C |
Origin of Product |
United States |
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